9-[(2-Methylacryloyl)amino]nonanoic acid
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Overview
Description
9-[(2-Methylacryloyl)amino]nonanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a nonanoic acid backbone with an amino group substituted at the 9th position and a 2-methylacryloyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Methylacryloyl)amino]nonanoic acid typically involves the following steps:
Starting Material: The synthesis begins with nonanoic acid, which is commercially available or can be synthesized through the oxidation of nonanal.
Acryloylation: The final step involves the reaction of 9-aminononanoic acid with 2-methylacryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[(2-Methylacryloyl)amino]nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced alkyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-[(2-Methylacryloyl)amino]nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[(2-Methylacryloyl)amino]nonanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to amino acid metabolism and protein synthesis
Comparison with Similar Compounds
Similar Compounds
9-Aminononanoic acid: A precursor in the synthesis of 9-[(2-Methylacryloyl)amino]nonanoic acid.
Nonanoic acid: The parent compound used in the initial synthesis step.
Properties
CAS No. |
66445-84-9 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
9-(2-methylprop-2-enoylamino)nonanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-11(2)13(17)14-10-8-6-4-3-5-7-9-12(15)16/h1,3-10H2,2H3,(H,14,17)(H,15,16) |
InChI Key |
CSRJKBKEEGNNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCC(=O)O |
Origin of Product |
United States |
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